![molecular formula C9H16N2O3 B11900289 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes an oxadiazaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis disrupts the transport of essential molecules, thereby inhibiting bacterial growth . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar structural framework.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
5-hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H16N2O3/c1-8(13)9(5-3-2-4-6-9)14-7(12)10-11-8/h11,13H,2-6H2,1H3,(H,10,12) |
Clave InChI |
NTBYOQTXKNZUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCCCC2)OC(=O)NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


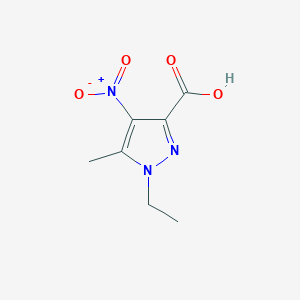
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
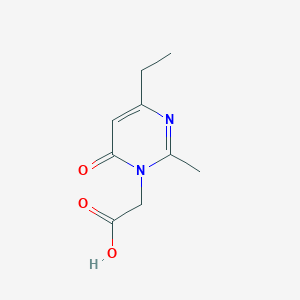

![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
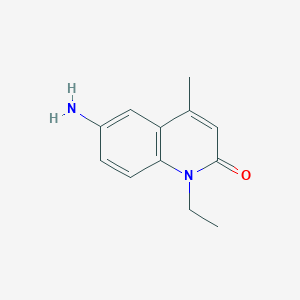
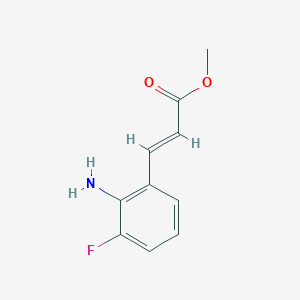
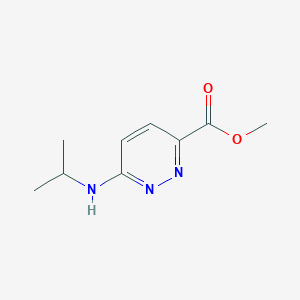

![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)
